
Copper--palladium (2/3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper–palladium (2/3) is a bimetallic compound consisting of copper and palladium in a 2:3 ratio. This compound is of significant interest due to its unique catalytic properties, which make it valuable in various chemical reactions and industrial applications. The combination of copper and palladium enhances the stability and reactivity of the compound, making it a versatile catalyst in organic synthesis and other fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Copper–palladium (2/3) can be synthesized through various methods, including:
Wet Chemical Technique: This involves the reduction of copper and palladium salts in an aqueous solution, followed by the formation of the bimetallic compound.
Reverse Micelle Method: This technique uses microemulsions to control the size and distribution of the nanoparticles.
Biosynthesis: Utilizing biological agents such as plant extracts to reduce metal salts and form the compound.
Microwave-Assisted Synthesis: This method uses microwave radiation to accelerate the reaction and improve yield.
Sol-Gel Method: A process that involves the transition of a solution into a solid gel phase to form the compound.
Industrial Production Methods: In industrial settings, the production of copper–palladium (2/3) often involves large-scale chemical reduction processes, where copper and palladium salts are reduced in the presence of stabilizing agents to form the desired bimetallic nanoparticles .
Analyse Des Réactions Chimiques
Types of Reactions: Copper–palladium (2/3) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form oxides of copper and palladium.
Reduction: It can be reduced back to its metallic form using reducing agents.
Substitution: The compound can participate in substitution reactions, where ligands or other groups replace existing atoms or groups in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and hydrazine are commonly used.
Substitution: Ligands such as phosphines, amines, and halides are often involved in substitution reactions.
Major Products: The major products formed from these reactions include various copper and palladium oxides, reduced metallic forms, and substituted complexes .
Applications De Recherche Scientifique
Copper–palladium (2/3) has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism by which copper–palladium (2/3) exerts its effects involves several steps:
Oxidative Addition: The palladium center undergoes oxidative addition with substrates, forming a palladium complex.
Transmetalation: Copper facilitates the transfer of organic groups to the palladium center.
Reductive Elimination: The final step involves the elimination of the product and regeneration of the palladium catalyst.
These steps are crucial in catalytic cycles, enabling efficient and selective transformations in various chemical reactions .
Comparaison Avec Des Composés Similaires
Copper Nanoparticles: Used in catalysis but lack the enhanced stability and reactivity provided by palladium.
Palladium Nanoparticles: Highly effective in catalysis but more expensive and less abundant than copper.
Gold-Palladium Bimetallics: Similar catalytic properties but gold is more expensive and less reactive than copper.
Uniqueness: Copper–palladium (2/3) stands out due to its balanced combination of cost-effectiveness, stability, and catalytic efficiency. The synergistic effects of copper and palladium make it a superior choice for various applications compared to its individual components or other bimetallic combinations .
Propriétés
Numéro CAS |
186027-91-8 |
|---|---|
Formule moléculaire |
Cu2Pd3 |
Poids moléculaire |
446.4 g/mol |
Nom IUPAC |
copper;palladium |
InChI |
InChI=1S/2Cu.3Pd |
Clé InChI |
TUBKDACTKKUTKG-UHFFFAOYSA-N |
SMILES canonique |
[Cu].[Cu].[Pd].[Pd].[Pd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


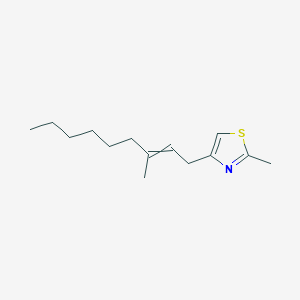
![N,N'-[Ditellane-1,2-diylbis(4-bromo-2,1-phenylene)]diacetamide](/img/structure/B14261894.png)
![3-[(Butan-2-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14261899.png)
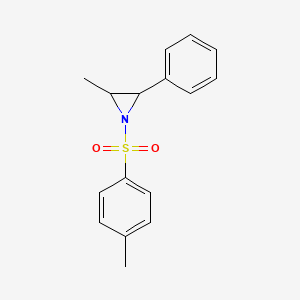

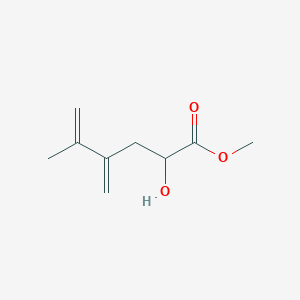
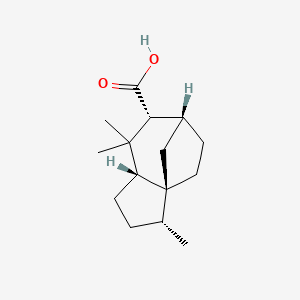

![2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14261953.png)
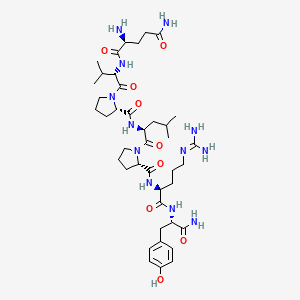
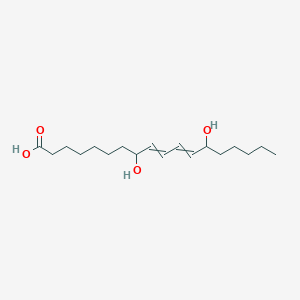
![3-[(Triethoxysilyl)methyl]pentane-2,4-dione](/img/structure/B14261973.png)


